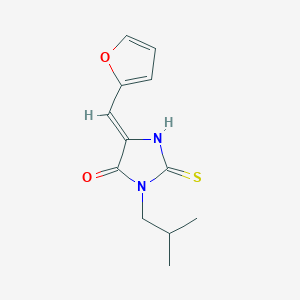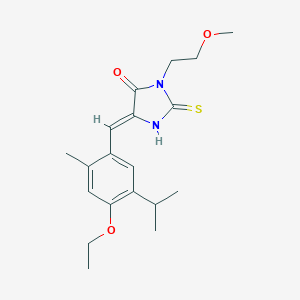![molecular formula C19H20ClN3O3 B305709 3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione, commonly known as CCMI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that belongs to the imidazolidinedione family. It has a molecular formula of C19H22ClN3O3 and a molecular weight of 383.85 g/mol.
作用機序
The mechanism of action of CCMI is not yet fully understood. However, it has been suggested that CCMI exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. CCMI has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
CCMI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CCMI can induce cell cycle arrest and apoptosis in cancer cells. CCMI has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which plays a crucial role in tumor growth and metastasis. Additionally, CCMI has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CCMI is its potent antitumor activity against a variety of cancer cell lines. CCMI has also been shown to possess antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of CCMI is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on CCMI. One potential direction is the development of new analogs of CCMI with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of CCMI, which may lead to the development of new antitumor agents. Additionally, the potential applications of CCMI in material science, such as the development of new polymers and coatings, should also be explored.
合成法
The synthesis of CCMI involves the condensation of 4-chlorobenzaldehyde with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with urea in the presence of acetic anhydride, which leads to the formation of CCMI.
科学的研究の応用
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CCMI has been found to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CCMI has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione |
|---|---|
分子式 |
C19H20ClN3O3 |
分子量 |
373.8 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-10-14(13(2)22(12)8-9-26-3)11-17-18(24)23(19(25)21-17)16-6-4-15(20)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)/b17-11+ |
InChIキー |
KVAXACMZGUTIIU-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
